molecular formula C20H16ClN3O3S B11207393 (2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide

(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide

Cat. No.: B11207393
M. Wt: 413.9 g/mol
InChI Key: VHRJHUJNYNSWRR-WDZFZDKYSA-N
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Description

(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a substitution reaction, and the phenylacrylamide moiety is attached through an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide shares structural similarities with other thieno[3,4-c]pyrazole derivatives, such as those with different substituents on the phenyl or chlorophenyl groups.
  • Other related compounds: include various pyrazole derivatives with different functional groups, which may exhibit similar or distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

(Z)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H16ClN3O3S/c21-15-7-9-16(10-8-15)24-20(17-12-28(26,27)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,25)/b11-6-

InChI Key

VHRJHUJNYNSWRR-WDZFZDKYSA-N

Isomeric SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC=CC=C4

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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